molecular formula C21H28N2OS B14651729 Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(2-methylpropyl) ester CAS No. 51308-65-7

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(2-methylpropyl) ester

Cat. No.: B14651729
CAS No.: 51308-65-7
M. Wt: 356.5 g/mol
InChI Key: AEXLBTQKQFTCIG-UHFFFAOYSA-N
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Description

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(2-methylpropyl) ester is a complex organic compound with a unique structure that combines a pyridine ring, a carbonimidothioic acid group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(2-methylpropyl) ester typically involves multiple steps. One common method includes the reaction of 3-pyridinyl carbonimidothioic acid with an appropriate alcohol, such as 2-methylpropanol, in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(2-methylpropyl) ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for developing bioactive molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(2-methylpropyl) ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester
  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-ethylpropyl) ester

Uniqueness

Compared to similar compounds, Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(2-methylpropyl) ester stands out due to its specific ester group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, as it offers distinct properties that can be leveraged in different fields.

Properties

CAS No.

51308-65-7

Molecular Formula

C21H28N2OS

Molecular Weight

356.5 g/mol

IUPAC Name

S-[(4-tert-butylphenyl)methyl] N-[2-(2-methylpropyl)pyridin-3-yl]carbamothioate

InChI

InChI=1S/C21H28N2OS/c1-15(2)13-19-18(7-6-12-22-19)23-20(24)25-14-16-8-10-17(11-9-16)21(3,4)5/h6-12,15H,13-14H2,1-5H3,(H,23,24)

InChI Key

AEXLBTQKQFTCIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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